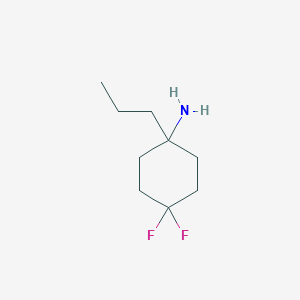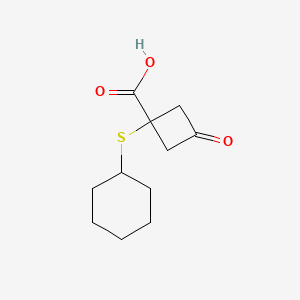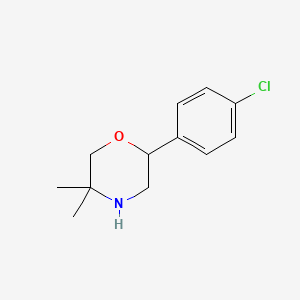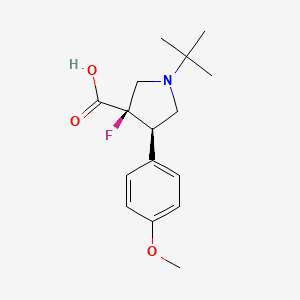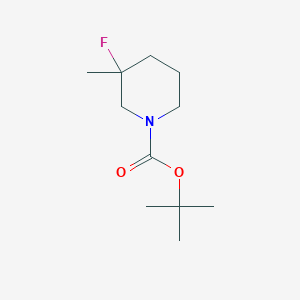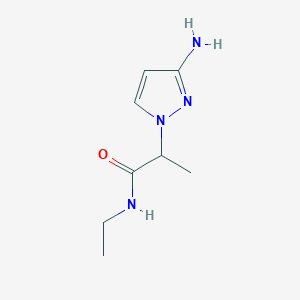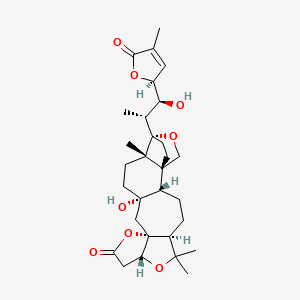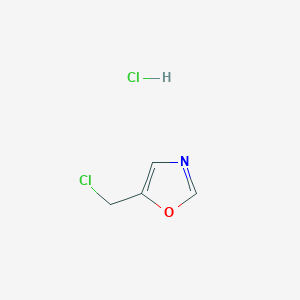
5-(Chloromethyl)oxazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)oxazole Hydrochloride is a chemical compound that belongs to the oxazole family, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)oxazole Hydrochloride typically involves the reaction of aldoximes with 2,3-dichloroprop-1-ene using an inorganic oxidizing system such as Oxone®–NaCl–Na2CO3 in an aqueous medium . This one-pot procedure is efficient and yields high amounts of the desired product.
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)oxazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the cleavage of the oxazole ring.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have significant biological and chemical properties.
Scientific Research Applications
5-(Chloromethyl)oxazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)oxazole Hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Oxazoline: Another five-membered heterocycle with similar structural features but different reactivity and applications.
Thiazole: Contains sulfur instead of oxygen in the ring, leading to different chemical properties.
Imidazole: Contains two nitrogen atoms in the ring, widely used in pharmaceuticals and agrochemicals
Uniqueness
5-(Chloromethyl)oxazole Hydrochloride is unique due to its specific reactivity profile, particularly the presence of the chloromethyl group, which allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C4H5Cl2NO |
|---|---|
Molecular Weight |
153.99 g/mol |
IUPAC Name |
5-(chloromethyl)-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C4H4ClNO.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2;1H |
InChI Key |
IKOVANFEDNEVLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=N1)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B13063873.png)
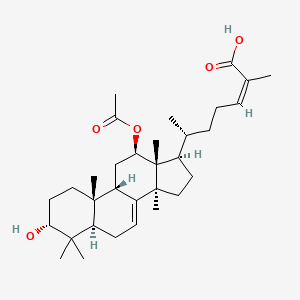
![10-[(Z)-2-(phenylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13063884.png)
![2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-1,1-dimethylguanidine](/img/structure/B13063885.png)
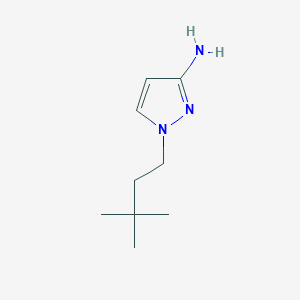

![1-[(4-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13063905.png)
